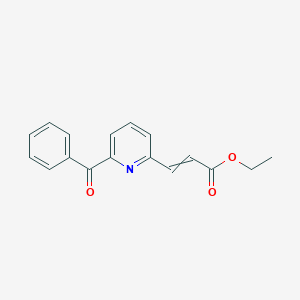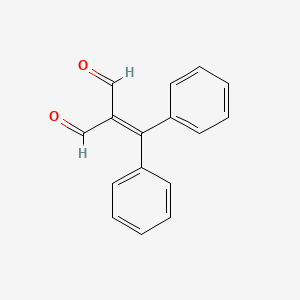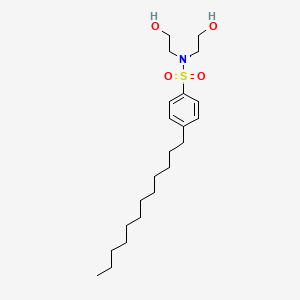![molecular formula C12H18 B14405155 1,4-Diethenylbicyclo[2.2.2]octane CAS No. 88393-19-5](/img/structure/B14405155.png)
1,4-Diethenylbicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethenylbicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes two ethylene groups attached to a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diethenylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane with ethylene in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the addition of ethylene groups to the bicyclic structure.
Industrial Production Methods: Industrial production of this compound often involves the use of zeolitic catalysts to enhance the efficiency of the reaction. The process may also include steps for purification and isolation of the desired product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diethenylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethylene groups into ethane groups, altering the compound’s properties.
Substitution: The ethylene groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Ethane derivatives.
Substitution: Halogenated bicyclo[2.2.2]octane derivatives.
Aplicaciones Científicas De Investigación
1,4-Diethenylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,4-diethenylbicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylene groups can participate in addition reactions, while the bicyclic structure provides stability and rigidity to the molecule. Molecular targets and pathways involved in its reactions include interactions with enzymes and other biological macromolecules.
Comparación Con Compuestos Similares
1,4-Diazabicyclo[2.2.2]octane: Known for its strong nucleophilic properties and use as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness: 1,4-Diethenylbicyclo[2.2.2]octane is unique due to its dual ethylene groups, which provide distinct reactivity compared to other bicyclic compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
88393-19-5 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1,4-bis(ethenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H18/c1-3-11-5-8-12(4-2,9-6-11)10-7-11/h3-4H,1-2,5-10H2 |
Clave InChI |
UJKIUHHBSPOWBZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC12CCC(CC1)(CC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
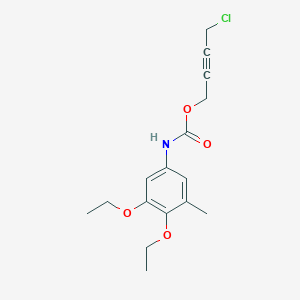
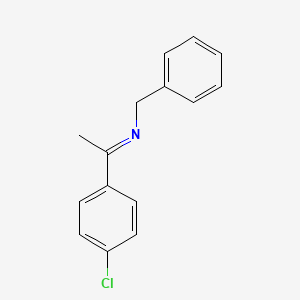
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
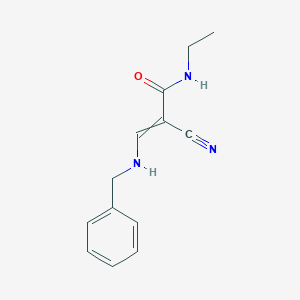
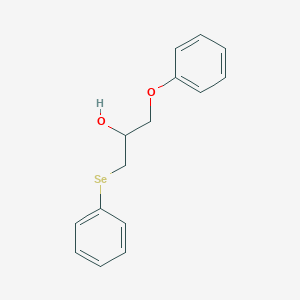
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
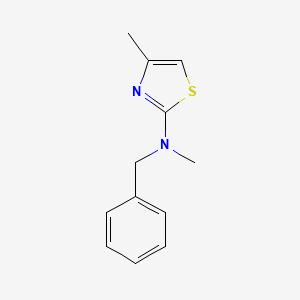
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
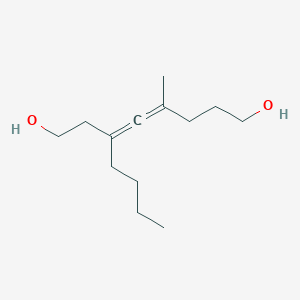
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
